2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring, a methoxyphenyl group, and an oxoacetamide moiety
Preparation Methods
The synthesis of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of indole-3-carbaldehyde with 3-methoxyaniline, followed by acylation with oxalyl chloride to introduce the oxoacetamide functionality. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxoacetamide group to an amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide can be compared to other indole derivatives such as:
1H-indole-3-carbaldehyde: A precursor in the synthesis of various indole-based compounds.
1-(1H-indol-3-yl)-2-(3-methoxyphenyl)ethanone: Another indole derivative with similar structural features but different functional groups.
3-methoxyphenylacetic acid: A compound with a methoxyphenyl group but lacking the indole moiety.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)16(20)14-10-18-15-8-3-2-7-13(14)15/h2-10,18H,1H3,(H,19,21) |
InChI Key |
UVGMBPBNWKKUSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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